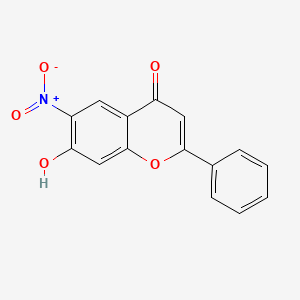

7-Hydroxy-6-nitro-2-phenyl-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

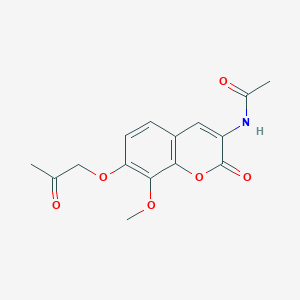

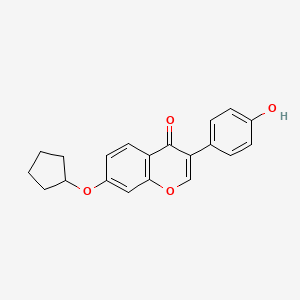

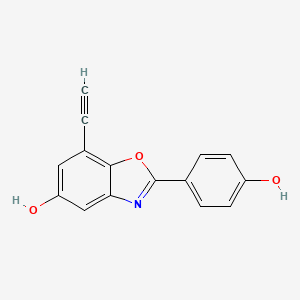

La 7-Hydroxy-6-nitro-2-phényl-chromén-4-one est un dérivé de la coumarine, une classe de composés connus pour leurs diverses activités biologiques et leurs applications dans divers domaines. Les coumarines sont des substances phénoliques naturelles avec une structure cyclique fusionnée de benzène et d’α-pyrone. La structure spécifique de la 7-Hydroxy-6-nitro-2-phényl-chromén-4-one comprend un groupe hydroxyle en position 7, un groupe nitro en position 6 et un groupe phényle en position 2, ce qui en fait un composé unique et précieux pour la recherche scientifique et les applications industrielles .

Méthodes De Préparation

La synthèse de la 7-Hydroxy-6-nitro-2-phényl-chromén-4-one peut être réalisée par diverses méthodes, notamment la condensation de Pechmann et la réaction de Knoevenagel. La condensation de Pechmann implique la réaction de phénols avec des β-cétoesters en présence d’un catalyseur acide, tel que l’acide sulfurique concentré ou l’acide trifluoroacétique . La réaction de Knoevenagel, en revanche, implique la condensation d’aldéhydes ou de cétones avec des composés méthyléniques actifs en présence d’une base, telle que la pipéridine . Les méthodes de production industrielle impliquent souvent l’optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

La 7-Hydroxy-6-nitro-2-phényl-chromén-4-one subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro peut conduire à la formation de dérivés aminés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels à différentes positions sur le cycle chroménone .

Applications de la recherche scientifique

La 7-Hydroxy-6-nitro-2-phényl-chromén-4-one a un large éventail d’applications de recherche scientifique. En chimie, elle est utilisée comme précurseur pour la synthèse d’autres dérivés de la coumarine avec des activités biologiques potentielles . En biologie et en médecine, elle a été étudiée pour ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires . La capacité du composé à inhiber certaines enzymes et à interagir avec des cibles moléculaires spécifiques en fait un outil précieux pour la découverte et le développement de médicaments . En outre, elle trouve des applications dans l’industrie comme sonde fluorescente et dans le développement de matériaux optiques .

Applications De Recherche Scientifique

7-Hydroxy-6-nitro-2-phenyl-chromen-4-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other coumarin derivatives with potential biological activities . In biology and medicine, it has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . The compound’s ability to inhibit certain enzymes and interact with specific molecular targets makes it a valuable tool for drug discovery and development . Additionally, it has applications in the industry as a fluorescent probe and in the development of optical materials .

Mécanisme D'action

Le mécanisme d’action de la 7-Hydroxy-6-nitro-2-phényl-chromén-4-one implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxyle et nitro jouent un rôle crucial dans son activité biologique en facilitant les interactions avec les enzymes et les récepteurs . Par exemple, le composé peut inhiber l’activité de la gyrase de l’ADN, une enzyme impliquée dans la réplication de l’ADN, ce qui entraîne des effets antimicrobiens . Il peut également moduler les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires[12][12].

Comparaison Avec Des Composés Similaires

La 7-Hydroxy-6-nitro-2-phényl-chromén-4-one peut être comparée à d’autres composés similaires, tels que la 7-Hydroxy-4-méthylcoumarine et la 7-Hydroxy-3-phényl-4H-chromén-4-one . Bien que ces composés partagent la structure de base de la coumarine, la présence de différents substituants, tels que le groupe nitro dans la 7-Hydroxy-6-nitro-2-phényl-chromén-4-one, confère des propriétés et des activités uniques. Par exemple, le groupe nitro améliore la capacité du composé à interagir avec des cibles moléculaires spécifiques, ce qui le rend plus puissant dans certains tests biologiques .

Propriétés

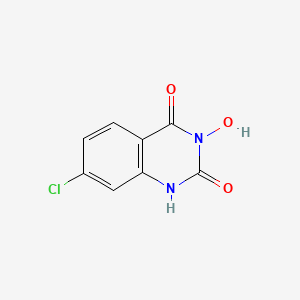

Formule moléculaire |

C15H9NO5 |

|---|---|

Poids moléculaire |

283.23 g/mol |

Nom IUPAC |

7-hydroxy-6-nitro-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H9NO5/c17-12-7-14(9-4-2-1-3-5-9)21-15-8-13(18)11(16(19)20)6-10(12)15/h1-8,18H |

Clé InChI |

KJSLXXZBGFZOAH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene](/img/structure/B10845509.png)

![7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845541.png)

![7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845544.png)

![7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845575.png)